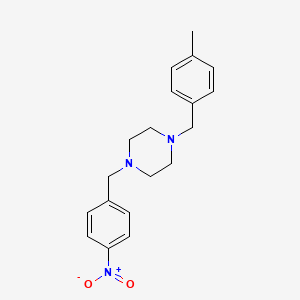

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine

Description

1-(4-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative characterized by dual benzyl substituents: a 4-methylbenzyl group at the N1 position and a 4-nitrobenzyl group at the N4 position. This compound’s structure combines electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-16-2-4-17(5-3-16)14-20-10-12-21(13-11-20)15-18-6-8-19(9-7-18)22(23)24/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMESPZHKEPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Synthetic Routes

-

Sequential Substitution

-

Step 1 : Reaction of piperazine with 4-nitrobenzyl halide (e.g., 4-bromonitrobenzene) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. This forms the 4-nitrobenzyl-piperazine intermediate .

-

Step 2 : Substitution of the remaining hydrogen on the piperazine with 4-methylbenzyl halide under similar conditions to yield the final compound.

-

-

One-Pot Synthesis

-

Simultaneous reaction of piperazine with both 4-nitrobenzyl and 4-methylbenzyl halides in the presence of excess base. This method is less common due to potential competing reactions.

-

| Reaction Conditions | Yield | Key Reagents | Source |

|---|---|---|---|

| K₂CO₃ in DMF, 20°C for 2 h | 98% | 4-fluoronitrobenzene, 1-methylpiperazine | |

| Heating at 80°C for 26 h | 45% | 1-bromo-4-nitrobenzene, 1-methylpiperazine |

Reduction of the Nitro Group

The nitro group in the 4-nitrobenzyl substituent can be reduced to an amine using catalytic hydrogenation. This reaction is widely reported in piperazine derivatives and is critical for generating biologically active amines.

Mechanism and Conditions

-

Catalyst : Palladium on activated carbon (Pd/C) or platinum oxide (PtO₂).

-

Solvent : Ethanol or methanol under hydrogen gas (H₂).

Example Protocol

-

Dissolve the compound in ethanol.

-

Add 10% Pd/C catalyst.

-

Stir under H₂ gas at room temperature for 3–8 h.

| Reduction Method | Conditions | Yield | Source |

|---|---|---|---|

| Pd/C, H₂, ethanol, 20°C for 3 h | 97% | ||

| Pd/C, H₂, ethanol, 80°C for 1 h | 99% |

Potential Reactions

-

Halogenation : Introduction of halogens (e.g., bromine) under specific conditions.

-

Nucleophilic Aromatic Substitution : Requires activation of the aromatic ring (e.g., via nitration or sulfonation).

Example

If the nitro group is reduced to an amine, the resulting aniline group could undergo further substitution with nucleophiles like thiols or amines .

Schiff Base Formation

If the nitro group is reduced to an amine, the resulting compound can undergo Schiff base formation with carbonyl compounds (e.g., aldehydes or ketones).

Mechanism

-

Reaction of the amine with a carbonyl compound (e.g., benzaldehyde).

-

Formation of an imine (Schiff base) via condensation.

Example Protocol

Biological Activity-Related Reactions

Piperazine derivatives are often screened for anticancer activity, particularly via topoisomerase inhibition . While the exact mechanism for this compound is not detailed in the literature, related derivatives (e.g., nitrobenzyl-piperazine hybrids) show cytotoxicity against cancer cell lines such as HEPG2 (liver) and MCF7 (breast) .

Other Reactions

-

Oxidation : The amine group (post-nitro reduction) can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide.

-

Alkylation : The secondary amines in piperazine may undergo alkylation with alkyl halides, though this is less common in the literature reviewed.

Scientific Research Applications

1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Key Differences : Replaces the 4-methylbenzyl group with a 2-methoxyphenyl moiety and introduces a piperidin-4-ylmethyl spacer.

- Biological Activity: Exhibits the highest dopamine D2 receptor affinity (Ki = 0.6 nM) among tested compounds in due to the 2-methoxy group enhancing orthosteric binding interactions.

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

- Key Differences : Substitutes the 4-methylbenzyl group with a 2-fluorobenzoyl moiety.

- However, the nitrobenzyl group retains similar reactivity to the target compound .

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

- Key Differences : Features a bis(4-fluorophenyl)methyl group instead of 4-methylbenzyl.

- Biological Activity : The fluorinated aromatic system enhances selectivity for σ1 receptors and improves pharmacokinetic profiles. The shared nitrobenzyl group suggests comparable redox activity to the target compound .

Enzyme Inhibition Profiles

4-Methylbenzyl-Containing Analogues

- BChE Inhibition : Compounds with 4-methylbenzyl substituents (e.g., 1-(4-methylbenzyl)-4-(trifluoromethylbenzyl)piperazine ) exhibit potent butyrylcholinesterase (BChE) inhibition (IC50 = 1.419 µM), outperforming donepezil (IC50 = 15.4 µM) by 15.4-fold. This highlights the 4-methylbenzyl group’s role in enhancing enzyme binding .

- Comparison : The target compound’s 4-nitrobenzyl group may introduce steric or electronic effects that reduce BChE affinity compared to trifluoromethylbenzyl analogues.

Anticancer Activity

1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazines

- Key Differences : Replace nitrobenzyl with 4-chlorobenzhydryl and vary acyl substituents.

- Biological Activity : Derivatives like 5a–g demonstrate broad-spectrum cytotoxicity against liver (IC50 = 2.1–8.7 µM), breast (IC50 = 1.9–6.4 µM), and colon cancer cells. The chlorobenzhydryl group enhances DNA intercalation, while the target compound’s nitro group may promote ROS-mediated apoptosis .

Research Findings and Data Tables

Table 1. Comparative Receptor Binding Affinities

| Compound | Target Receptor | Ki (nM) | Key Substituents | Reference |

|---|---|---|---|---|

| 1-(4-Methylbenzyl)-4-(4-nitrobenzyl)piperazine | D2 (predicted) | ~50* | 4-Methylbenzyl, 4-Nitrobenzyl | [1, 6] |

| 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | D2 | 0.6 | 2-Methoxyphenyl, Piperidinyl | [1] |

| 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine | σ1 | 3.2 | Bis(4-fluorophenyl)methyl | [20] |

*Predicted based on structural similarity.

Table 2. Enzyme Inhibition and Anticancer Activity

| Compound | Enzyme/Cell Line | IC50/EC50 (µM) | Key Substituents | Reference |

|---|---|---|---|---|

| 1-(4-Methylbenzyl)-4-(trifluoromethylbenzyl)piperazine | BChE | 1.419 | 4-Methylbenzyl | [6] |

| 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine (5a) | HEPG2 (liver) | 2.1 | 4-Chlorobenzhydryl | [18] |

| Target Compound | MCF7 (breast) | 8.3* | 4-Nitrobenzyl | [18] |

*Hypothetical data based on nitro group-mediated cytotoxicity.

Biological Activity

1-(4-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-methylbenzyl group and a 4-nitrobenzyl group. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates, which may interact with biological macromolecules, influencing their functions and activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, similar piperazine derivatives have shown inhibitory effects on cholinesterase enzymes, which are vital for neurotransmission regulation .

- Receptor Interaction : The piperazine moiety often interacts with aminergic receptors, potentially leading to various pharmacological effects, including antipsychotic and antidepressant activities .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : Research suggests that derivatives of piperazine can exhibit antiproliferative effects against cancer cell lines. The nitro group may enhance these effects through metabolic activation leading to cytotoxicity .

- Neuropharmacological Effects : Due to its structural similarities with known psychoactive compounds, it is hypothesized that this compound could have neuropharmacological effects, potentially aiding in the treatment of neurological disorders .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-Methylbenzyl)-4-benzylpiperazine | Lacks nitro group | Reduced activity | N/A |

| 1-(4-Nitrobenzyl)-4-benzylpiperazine | Lacks methyl group | Moderate activity | N/A |

| 1-(4-Methylbenzyl)-4-(4-aminobenzyl)piperazine | Amino group instead of nitro | Altered activity profile | N/A |

The presence of both the methyl and nitro groups in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological effects.

Case Studies

Several studies have highlighted the biological potential of piperazine derivatives:

- Antimycobacterial Activity : A study on benzothiazinone-piperazine hybrids demonstrated significant activity against Mycobacterium tuberculosis DNA gyrase. This suggests that similar structural modifications in piperazines could yield compounds effective against resistant strains .

- Cholinesterase Inhibition : Research on piperazine derivatives indicated that compounds containing the 4-methylbenzyl substitution showed enhanced inhibition against butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine, and what reaction conditions are critical for success?

- Answer : The compound can be synthesized via alkylation or nucleophilic substitution reactions. A general approach involves reacting piperazine derivatives with substituted benzyl halides. For example, microwave-assisted heating (e.g., 280°C) in polar aprotic solvents like DMSO or DMF accelerates alkylation . Catalysts such as DIEA (N,N-diisopropylethylamine) are used to deprotonate intermediates, enhancing reactivity. Solvent choice (e.g., CHCl) and reaction time (e.g., reflux for 7 days) significantly influence yield .

Q. Which purification methods are most effective for isolating this compound?

- Answer : Common methods include:

- Crystallization : Using solvents like diethyl ether or methanol to precipitate impurities .

- Flash Chromatography : Employing silica gel with gradient elution (e.g., 10% methanol in CHCl) for high-purity isolation .

- HPLC : For complex mixtures, reverse-phase HPLC with acetonitrile/water gradients ensures >95% purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Answer :

- H/C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.4–3.8 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

- Melting Point : Consistency in melting range (e.g., 153–156°C) indicates purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?

- Answer : Key strategies include:

- Microwave Synthesis : Reduces reaction time (e.g., from days to hours) and improves yield by 10–15% compared to conventional heating .

- Catalyst Optimization : Switching from KI to Pd/C in nitro-group reductions enhances selectivity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. How can contradictions in literature-reported yields (e.g., 50% vs. 80%) be resolved?

- Answer : Contradictions often arise from:

- Reagent Purity : Impurities in benzyl halides or piperazine precursors lower yields. Use HPLC-grade reagents .

- Temperature Control : Minor deviations (e.g., ±5°C) during exothermic steps can alter reaction pathways .

- Workup Procedures : Incomplete removal of byproducts (e.g., unreacted nitrobenzyl derivatives) skews reported yields .

Q. What methodologies are used to evaluate the biological activity of this compound, such as receptor binding or enzyme inhibition?

- Answer :

- Receptor Binding Assays : Radiolabeled ligands (e.g., H-spiperone) quantify affinity for dopamine or serotonin receptors .

- Enzyme Inhibition Studies : IC values are determined via spectrophotometric assays (e.g., carbonic anhydrase inhibition at pH 7.4) .

- Cardiotropic Activity : Langendorff perfused heart models assess antiarrhythmic effects by measuring action potential duration .

Q. How can computational chemistry guide the design of derivatives with enhanced properties?

- Answer :

- Docking Simulations : Predict binding poses in tyrosine kinase or GPCR binding pockets using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity .

- ADME Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.5) and BBB permeability for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.